molecular formula C14H20N2O5S B7756429 2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid

2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid

Cat. No.: B7756429
M. Wt: 328.39 g/mol
InChI Key: TZRUSBRYPGPVPQ-NCWAPJAISA-N
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Description

2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The sulfonylation of the acetylated product with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine.

    Alkylation: The alkylation of the sulfonylated product with a suitable alkyl halide, such as 3-methyl-pentanoic acid chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Ligand Binding: It can interact with specific receptors or proteins, modulating their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzenesulfonyl azide: Similar in structure but contains an azide group instead of the alkyl chain.

    4-Acetamidobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the alkyl chain.

Uniqueness

2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid is unique due to its combination of aromatic and aliphatic components, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-4-9(2)13(14(18)19)16-22(20,21)12-7-5-11(6-8-12)15-10(3)17/h5-9,13,16H,4H2,1-3H3,(H,15,17)(H,18,19)/t9?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRUSBRYPGPVPQ-NCWAPJAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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